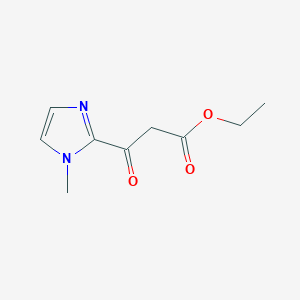

ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate

Overview

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications

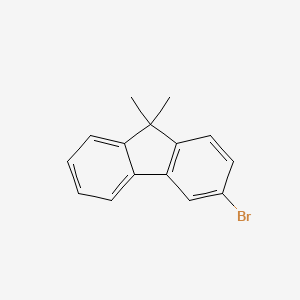

Photochemical Cyclization

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate derivatives have been used in the oxidative photochemical cyclization process. This process involves α-arylation via the Ullmann–Hurtley reaction and subsequent oxidative photocyclization to produce benzo[a]carbazole rings. The photocyclization is facilitated by CuBr2, enabling transformations that are not possible under conventional conditions (Li et al., 2015).

Synthesis of Copper(II) Complexes

The compound has been utilized in synthesizing copper(II) complexes. Ethylation of imidazole-4-acetate methyl ester yields derivatives that can be converted to potassium carboxylate salts. These salts react with CuCl2 to form copper(II) complexes, which exhibit distinctive EPR measurements and crystal structures (Banerjee et al., 2013).

Antitumor Compounds

Derivatives of this compound have been investigated for their potential as antitumor compounds. Ruthenium complexes with these derivatives show enhanced cytotoxic activity against various tumor cell lines and demonstrate a high capacity to interact with DNA (de Almeida et al., 2021).

Heterocycle Synthesis

The compound is instrumental in synthesizing various heterocyclic structures. For instance, optically active 1H-imidazole 3-oxides with substituted acetate groups have been prepared using this compound, leading to diverse chemical transformations and the creation of novel heterocyclic compounds (Jasiński et al., 2008).

Corrosion Inhibition

This compound derivatives have applications in corrosion inhibition. Studies on derivatives such as 1,3,4-oxadiazoles show their effectiveness in protecting mild steel in acidic environments. These studies involve a range of methods, including electrochemical and gravimetric analyses, to assess the inhibitors' efficiency (Ammal et al., 2018).

Synthesis of Novel Compounds

The compound has been used in synthesizing new 1,3,4-oxadiazole compounds. These compounds are studied for their antibacterial activity against common bacteria, comparing their efficacy with standard antibiotics (Al-badrany et al., 2019).

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include ethyl 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanoate, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase , where it acts as an inhibitor. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound has been shown to bind to GABA receptors , modulating their activity and influencing neuronal excitability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can result in increased neuronal firing and enhanced cognitive functions. In muscle cells, the compound can modulate calcium ion channels, affecting muscle contraction and relaxation. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway , which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, this compound interacts with GABA receptors, enhancing their inhibitory effects on neuronal activity. The compound also modulates gene expression by influencing transcription factors such as NF-κB , which regulates the expression of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to enhance synaptic transmission and cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in rodents. At higher doses, it can lead to adverse effects such as muscle tremors, convulsions, and respiratory distress. The threshold dose for these toxic effects varies among different animal species, but it is generally observed at doses exceeding 50 mg/kg body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme cytochrome P450 , which converts it into various metabolites. These metabolites are then further processed by phase II enzymes, such as glucuronosyltransferases , leading to their excretion in urine. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase , which are involved in glycolysis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, the compound can bind to transport proteins, such as albumin , which facilitates its distribution to different tissues. The localization and accumulation of this compound are influenced by its interactions with cellular organelles, such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm , where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific cellular compartments, such as the nucleus , through post-translational modifications. These modifications, such as phosphorylation and acetylation , can direct the compound to specific organelles, enhancing its activity and function .

Properties

IUPAC Name |

ethyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMLBTOFERWSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229426-30-5 | |

| Record name | ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

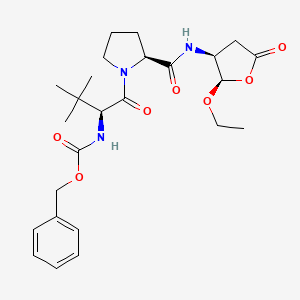

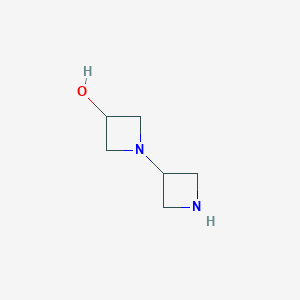

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)

![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)